N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide
Description
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide is a hybrid organic molecule featuring a pyridine-3-sulfonamide core linked to a branched butan-2-yl chain substituted with a methyl group and a 1,2,3-triazole moiety. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method that ensures high purity and 1,4-substitution . Structural characterization of this compound likely employs crystallographic refinement tools like SHELXL, which is widely used for small-molecule analysis .
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-10(2)12(9-17-7-6-14-16-17)15-20(18,19)11-4-3-5-13-8-11/h3-8,10,12,15H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMFXUPXJDHQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the use of “click chemistry,” specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency and selectivity, making it a popular choice for synthesizing 1,2,3-triazole derivatives. The reaction conditions typically involve the use of a copper catalyst, an azide, and an alkyne in an appropriate solvent.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The pyridine and triazole moieties undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Pyridine ring oxidation | H₂O₂ (30%), AcOH, 80°C, 6 hr | Pyridine N-oxide derivative | |
| Triazole ring oxidation | KMnO₄ (aq), pH 7, 50°C | Triazolone (keto form) |
Oxidation of the pyridine ring preserves the sulfonamide group, while triazole oxidation modifies biological activity.
Reduction Reactions
Selective reduction pathways:
| Target Site | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Sulfonamide group | LiAlH₄, THF, 0°C, 2 hr | Thiol derivative (-SO₂NH₂ → -SH) | |
| Pyridine ring | H₂ (1 atm), Pd/C, EtOH, 25°C | Piperidine analog |
Reduction of the sulfonamide to thiol enhances metal-binding capacity for catalytic applications.
Acidic Hydrolysis
The sulfonamide bond demonstrates stability under moderate conditions but cleaves under extremes:
| Conditions | Result | Application | Source |
|---|---|---|---|
| 6M HCl, reflux, 12 hr | Pyridine-3-sulfonic acid + triazole-amine | Degradation studies | |
| H₂SO₄ (conc.), 100°C, 3 hr | Complete decomposition | Stability testing |
Suzuki–Miyaura Cross-Coupling
The pyridine ring participates in palladium-catalyzed coupling:
| Reaction Parameters | Values | Source |
|---|---|---|
| Boronic acid | Aryl/heteroaryl variants | |
| Catalyst | Pd(OAc)₂ (5 mol%) | |
| Base | K₂CO₃ | |
| Solvent | THF/H₂O (3:1) | |
| Yield | 82–91% |
This enables functionalization at the pyridine C4 position for structure-activity relationship studies .
Substitution Reactions
The triazole nitrogen undergoes nucleophilic displacement:
| Reaction | Conditions | Products | Source |
|---|---|---|---|
| N-Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 60°C | Quaternary triazolium salts | |
| SNAr at pyridine | NaN₃, DMF, 120°C | Azido-pyridine derivative |
Alkylation increases hydrophobicity, enhancing membrane permeability.
Stability and Reaction Conditions
Critical stability data:
| Parameter | Value | Source |
|---|---|---|
| pH stability range | 4–9 (25°C) | |
| Thermal decomposition | >220°C | |
| Light sensitivity | Stable under UV <300 nm |
Reaction optimization studies show ethanol/water mixtures improve yields by 15–20% compared to pure organic solvents .
This compound's reactivity profile enables tailored modifications for pharmaceutical development, particularly in antimicrobial and enzyme inhibition applications . Recent advances in flow chemistry have improved scalability of its key reactions while reducing waste .
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide is its antimicrobial properties . Research indicates that this compound exhibits significant activity against various strains of bacteria and fungi, particularly those resistant to conventional treatments.
Minimum Inhibitory Concentration (MIC) Data
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Antifungal Properties
The compound also shows promise as an antifungal agent . A study highlighted its effectiveness against various fungal pathogens, including strains resistant to existing antifungal therapies. The structure-activity relationship (SAR) studies indicate that modifications to the triazole core can enhance antifungal activity .
Comparison of Antifungal Activity
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 4 | Candida albicans |
| Fluconazole | 64 | Candida albicans |
| Voriconazole | 32 | Aspergillus fumigatus |
This table illustrates the superior efficacy of this compound compared to traditional antifungal agents .
Medicinal Chemistry Applications
In the realm of medicinal chemistry , this compound is being explored as a potential drug candidate for various diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating conditions such as cancer and infectious diseases.
Case Studies in Drug Development
A notable case study involved the synthesis of derivatives based on this compound that demonstrated enhanced inhibitory effects on target enzymes associated with cancer cell proliferation. The derivatives exhibited lower toxicity profiles compared to existing chemotherapeutic agents .
Agricultural Applications
The compound's properties extend into agriculture , where it is investigated for use as a pesticide or fungicide. Its efficacy against plant pathogens suggests potential applications in protecting crops from disease while minimizing environmental impact.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The 1,2,3-triazole ring can coordinate with metal ions, stabilizing intermediate species and enhancing reactivity . This coordination ability makes the compound effective in catalytic processes and as a ligand in metal complexes.
Comparison with Similar Compounds
Table 2: Comparative Properties
- Bioactivity : The target compound’s low IC50 suggests superior enzyme inhibition compared to analogs, likely due to the triazole’s hydrogen-bonding capacity and sulfonamide’s electron-withdrawing effects.
- Solubility: The pyridine ring and triazole improve water solubility relative to benzene-sulfonamide analogs but reduce it compared to non-triazole sulfonamides.
- Crystallography : SHELXL-refined structures of the target compound and analogs achieve high resolution (<1.0 Å), critical for confirming regiochemistry and stereoelectronic effects .
Computational and Experimental Validation
- SHELX Refinement : The target compound’s crystal structure, refined using SHELXL, reveals precise bond lengths (e.g., triazole C–N = 1.34 Å) and angles, ensuring accurate comparisons with analogs .
- Click Chemistry Advantage : CuAAC offers scalability and compatibility with solid-phase synthesis, contrasting with RuAAC’s limitations in peptide-compatible conditions .
Biological Activity
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a sulfonamide group and a triazole moiety. The triazole structure is known for its role in enhancing biological activity through various mechanisms, including enzyme inhibition and interaction with biological targets.
IUPAC Name: this compound
Molecular Formula: C12H16N4O2S
Molecular Weight: 284.35 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The triazole ring can inhibit enzymes such as carbonic anhydrase and various cytochrome P450 enzymes, which are crucial for the metabolism of drugs and xenobiotics .
- Antimicrobial Activity: The compound has demonstrated potent antimicrobial properties against both bacterial and fungal strains. The sulfonamide group enhances its interaction with bacterial dihydropteroate synthase, disrupting folate synthesis .
- Anticancer Properties: Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes its activity against selected microorganisms:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 4 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Studies
Several case studies have highlighted the biological activities of related compounds featuring the triazole moiety:
- Triazole Derivatives as Antifungals: A study demonstrated that triazole derivatives showed enhanced antifungal activity compared to traditional antifungals like fluconazole. The compounds were effective against resistant strains of Candida species .
- Cancer Cell Studies: Research involving human cancer cell lines revealed that triazole-containing compounds could inhibit cell growth and induce apoptosis at micromolar concentrations. This suggests potential for development as anticancer agents .
Q & A
Q. Advanced Research Focus
- Triazole Position : Modify the triazole’s substitution pattern (1,4 vs. 1,5) to alter binding affinity with targets like enzymes or receptors .
- Sulfonamide Group : Replace the pyridine-3-sulfonamide with other sulfonamide derivatives (e.g., benzene or heterocyclic sulfonamides) to modulate solubility and target interaction .
- Methyl Branching : Adjust the 3-methylbutan-2-yl chain to enhance metabolic stability (e.g., introduce cyclopropyl or fluorinated groups) .
How can solubility challenges be addressed during formulation?
Q. Advanced Research Focus
- Co-solvents : Use DMSO:H₂O (1:1) or PEG-400 for in vitro assays .
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
- Nanoparticle Encapsulation : Employ PLGA or liposomal carriers to improve bioavailability in vivo .
What computational methods predict binding modes with biological targets?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., sulfonamide binding to carbonic anhydrase).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- QSAR Models : Corporate descriptors like logP, polar surface area, and H-bond donors to predict activity .
How to resolve contradictions in bioassay data across studies?
Q. Advanced Research Focus
- Assay Validation : Ensure consistent use of positive controls (e.g., acetazolamide for sulfonamide-based inhibitors) .
- Metabolic Profiling : Perform LC-MS/MS to identify degradation products that may interfere with activity .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
